molecular formula C18H18FN3 B035531 Carvotroline CAS No. 107266-08-0

Carvotroline

Cat. No.: B035531
CAS No.: 107266-08-0
M. Wt: 295.4 g/mol
InChI Key: PMXOASNGMJAYTN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Carvotroline undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of this compound .

Scientific Research Applications

Carvotroline has several scientific research applications, including:

Comparison with Similar Compounds

Properties

CAS No.

107266-08-0

Molecular Formula

C18H18FN3

Molecular Weight

295.4 g/mol

IUPAC Name

8-fluoro-2-(2-pyridin-4-ylethyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole

InChI

InChI=1S/C18H18FN3/c19-14-1-2-17-15(11-14)16-12-22(10-6-18(16)21-17)9-5-13-3-7-20-8-4-13/h1-4,7-8,11,21H,5-6,9-10,12H2

InChI Key

PMXOASNGMJAYTN-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCC4=CC=NC=C4

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCC4=CC=NC=C4

107266-08-0

Synonyms

carvotroline
carvotroline hydrochloride
WY-47791

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared following the procedure of Example 2 with the exception 4-vinylpyridine was used instead of 2-vinylpyridine. The product was converted to the dihydrochloride salt; mp. 233°-235° C.
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